molecular formula C12H16INO2S B14647582 4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide CAS No. 53929-53-6

4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide

Katalognummer: B14647582
CAS-Nummer: 53929-53-6
Molekulargewicht: 365.23 g/mol
InChI-Schlüssel: FCJFAMGXURNHJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide is a chemical compound with the molecular formula C12H16INO2S It is known for its unique structure, which includes a morpholine ring, a hydroxyphenyl group, and a methylsulfanyl group

Vorbereitungsmethoden

The synthesis of 4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide typically involves the reaction of 4-hydroxybenzaldehyde with morpholine and methylthiol in the presence of an iodinating agent . The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.

    Substitution: The hydroxy group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Wissenschaftliche Forschungsanwendungen

4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Vergleich Mit ähnlichen Verbindungen

4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide can be compared with similar compounds such as:

    4-[(4-Hydroxyphenyl)(methylsulfanyl)methylene]morpholin-4-ium iodide: Similar structure but different substituents.

    4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]pyrrolidinium iodide: Contains a pyrrolidine ring instead of a morpholine ring.

    4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]piperidinium iodide: Contains a piperidine ring instead of a morpholine ring

Eigenschaften

CAS-Nummer

53929-53-6

Molekularformel

C12H16INO2S

Molekulargewicht

365.23 g/mol

IUPAC-Name

4-[methylsulfanyl(morpholin-4-ium-4-ylidene)methyl]phenol;iodide

InChI

InChI=1S/C12H15NO2S.HI/c1-16-12(13-6-8-15-9-7-13)10-2-4-11(14)5-3-10;/h2-5H,6-9H2,1H3;1H

InChI-Schlüssel

FCJFAMGXURNHJH-UHFFFAOYSA-N

Kanonische SMILES

CSC(=[N+]1CCOCC1)C2=CC=C(C=C2)O.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.